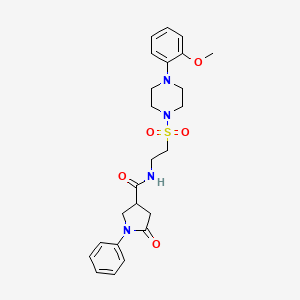

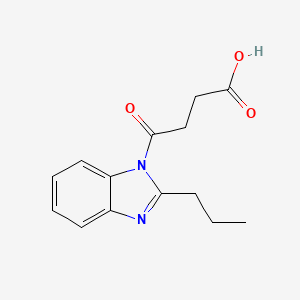

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alpha1-Adrenergic Receptor Ligands

The alpha1-adrenergic receptors (α1-ARs) are a class of G-protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of these receptors plays a crucial role in treating several disorders, including cardiac hypertrophy, heart failure, hypertension, angina, depression, and more .

Research Findings::Central Nervous System (CNS) Drug Discovery

Given the connection between α1-ARs and neurodegenerative conditions, this compound is a significant target for new CNS drug development . Researchers explore its potential in treating Alzheimer’s disease and other neurological disorders.

Protective Effects Against Neurotoxicity

A derivative of this compound, N-{4-[4-(2-methoxyphenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester , has demonstrated protective effects against aluminum-induced neurotoxicity. Both in silico and in vivo studies support its potential therapeutic role .

Functionalization of Pyrazolylvinyl Ketones

Researchers have used this compound to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions . This application highlights its versatility in synthetic chemistry.

Cyclic Amine Substitution

The compound has been employed in the preparation of cyclic amine-substituted Tröger’s base derivatives. This area of study contributes to the field of organic synthesis .

Other Potential Applications

While the above areas represent the most prominent applications, ongoing research may uncover additional uses. Researchers continue to explore its properties in various contexts.

Mecanismo De Acción

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . The interaction between the compound and its targets leads to changes in the function of these receptors, which can have various effects depending on the specific receptor subtype and the cellular context.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors can affect various biochemical pathways. For instance, it has been shown to have a protective effect against aluminium-induced neurotoxicity . This is achieved by lowering acetylcholinesterase activity, preventing lipid peroxidation and protein damage, and restoring the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with aluminium administration .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties, as supported by in silico study . The absorption, distribution, metabolism, and excretion (ADME) of the compound have been studied, and it has been found to exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in molecular and cellular effects that can be beneficial in the treatment of various conditions. For example, it has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuates the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in the Water maze test .

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S/c1-33-22-10-6-5-9-21(22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIHHQIAGLOZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![5-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2740888.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)